Apixaban Impurity 28

Description

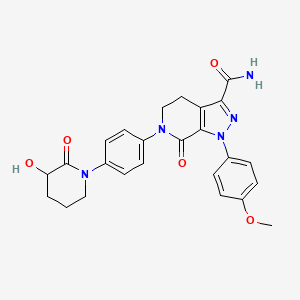

Structure

3D Structure

Properties

Molecular Formula |

C25H25N5O5 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

6-[4-(3-hydroxy-2-oxopiperidin-1-yl)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |

InChI |

InChI=1S/C25H25N5O5/c1-35-18-10-8-17(9-11-18)30-22-19(21(27-30)23(26)32)12-14-29(25(22)34)16-6-4-15(5-7-16)28-13-2-3-20(31)24(28)33/h4-11,20,31H,2-3,12-14H2,1H3,(H2,26,32) |

InChI Key |

TYNIJHOPDSFNMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCC(C5=O)O)C(=N2)C(=O)N |

Origin of Product |

United States |

Apixaban Impurity 28: Research Context and Applications

Structural Identity and Nomenclature in Research Materials

Apixaban (B1684502) Impurity 28 is a chemical entity closely related to the active pharmaceutical ingredient Apixaban. cleanchemlab.comsynzeal.comchemicea.compharmaffiliates.comclearsynth.comcymitquimica.comaxios-research.com Its definitive chemical structure is systematically named as 6-(4-(3-Hydroxy-2-oxopiperidin-1-yl)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. cleanchemlab.comchemicea.com This nomenclature precisely describes the intricate arrangement of its atoms and functional groups.

Another synonym for this compound is 6-[4-(3-hydroxy-2-oxopiperidin-1-yl)phenyl]-1-(4-methoxyphenyl)-7-oxo-1,2,6-triaza-4,5,6,7-tetrahydro-1H-indene-3-carboxamide. cymitquimica.com For unambiguous identification in a laboratory and regulatory setting, it is assigned the CAS (Chemical Abstracts Service) number 2208275-54-9. cleanchemlab.comsynzeal.comchemicea.comclearsynth.comcymitquimica.com The molecular formula of Apixaban Impurity 28 is C25H25N5O5, with a corresponding molecular weight of approximately 475.5 g/mol . cleanchemlab.comsynzeal.compharmaffiliates.comclearsynth.comcymitquimica.com In its pure form, it is often described as a pale yellow solid. cymitquimica.com

| Identifier | Value |

|---|---|

| Systematic Name | 6-(4-(3-Hydroxy-2-oxopiperidin-1-yl)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |

| Synonym | 6-[4-(3-hydroxy-2-oxopiperidin-1-yl)phenyl]-1-(4-methoxyphenyl)-7-oxo-1,2,6-triaza-4,5,6,7-tetrahydro-1H-indene-3-carboxamide |

| CAS Number | 2208275-54-9 |

| Molecular Formula | C25H25N5O5 |

| Molecular Weight | 475.5 g/mol |

| Appearance | Pale Yellow Solid |

Utilization as a Reference Standard in Pharmaceutical Research and Development

The availability of highly characterized impurity reference standards is a cornerstone of modern pharmaceutical research and quality control. synzeal.comaxios-research.com this compound serves as such a reference standard in the development and manufacturing of Apixaban. synzeal.comaxios-research.com These standards are essential for a variety of critical activities, including product development, the submission of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), quality control (QC) testing, method validation, and stability studies. synzeal.com

Reference standards for Apixaban impurities, like Impurity 28, are thoroughly characterized to confirm their identity and purity, often accompanied by a comprehensive Certificate of Analysis (CoA) that meets regulatory compliance standards. synzeal.comaxios-research.com This detailed characterization allows for the accurate identification and quantification of impurities in the final drug product. synzeal.com Furthermore, these standards are instrumental in the identification of unknown impurities that may arise during synthesis or degradation and are used in assessing the genotoxic potential of impurities. synzeal.com The re-testing of these standards at regular intervals ensures their continued suitability for their intended analytical purposes. synzeal.com

Applications in Analytical Method Development and Validation for Apixaban

This compound plays a direct and vital role in the development and validation of analytical methods designed to ensure the quality and purity of Apixaban. cleanchemlab.comclearsynth.com These methods, typically high-performance liquid chromatography (HPLC) or reverse-phase HPLC (RP-HPLC), are developed to be specific, precise, sensitive, and robust. scirp.orgijcrt.orgquestjournals.org

During method development, a mixture of the API and its known impurities, including Impurity 28, is often used to ensure that the analytical method can effectively separate the impurities from the main compound and from each other. scirp.org This is a critical aspect of a stability-indicating method, which must be able to resolve the API from any degradation products or process-related impurities. scirp.org

The validation of these analytical methods is a regulatory requirement and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). scirp.orgquestjournals.org Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities and degradants. scirp.orgijcrt.org Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the method's specificity. scirp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scirp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. questjournals.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijcrt.org

Accuracy: The closeness of the test results obtained by the method to the true value. ijcrt.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ijcrt.org

This compound, as a reference standard, is crucial for establishing the performance characteristics of these analytical methods, ensuring that they are suitable for their intended purpose in routine quality control and stability testing of Apixaban drug substance and product. cleanchemlab.comclearsynth.comscirp.org

Analysis of this compound: Formation and Degradation Mechanisms

This compound, identified chemically as 6-(4-(3-Hydroxy-2-oxopiperidin-1-yl)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide and also known as Hydroxy Apixaban, is a significant compound in the quality assessment of the anticoagulant drug Apixaban. Understanding its formation is critical for controlling its levels in the final drug product. This article focuses exclusively on the mechanisms of formation and degradation pathways related to this compound.

Mechanisms of Formation and Degradation Pathways of Apixaban Impurity 28

The presence of Apixaban (B1684502) Impurity 28 can arise from both the manufacturing process of Apixaban and the degradation of the active pharmaceutical ingredient itself.

While specific details regarding the formation of Apixaban Impurity 28 as a direct process-related impurity during the synthesis of Apixaban are not extensively documented in publicly available literature, its formation is theoretically plausible. Impurities can be generated during the synthesis of a drug substance through various means, including as by-products of the main reaction or from unreacted starting materials and intermediates. clearsynth.comdaicelpharmastandards.comgoogle.com Given that this compound is a hydroxylated form of an Apixaban precursor or the final molecule, its formation could potentially occur if oxidizing conditions are present during any of the synthesis steps or if a starting material contains a hydroxylated impurity.

The primary and most well-documented pathway for the formation of this compound is through the metabolic degradation of Apixaban. nih.govnih.goveuropa.eu Hydroxylation at the 3-oxopiperidinyl moiety is a major site of biotransformation for Apixaban. europa.eu This metabolic process is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4/5, with minor contributions from other CYP isoenzymes. nih.govmedscape.com

Studies on the metabolism of Apixaban in humans have identified O-demethylation and hydroxylation as key metabolic pathways. nih.govnih.govmedscape.comresearchgate.net The hydroxylation of the 3-oxopiperidinyl ring of Apixaban leads directly to the formation of this compound (Hydroxy Apixaban). While this is a metabolic degradation pathway, it underscores the potential for this impurity to be present in vivo.

Table 1: Key Metabolic Pathways of Apixaban

| Metabolic Pathway | Key Enzymes Involved | Resulting Product(s) | Reference |

|---|---|---|---|

| Hydroxylation | CYP3A4/5 (major), CYP1A2, CYP2J2 (minor) | Hydroxy Apixaban (this compound) | nih.goveuropa.eumedscape.com |

| O-demethylation | CYP3A4/5 | O-demethyl apixaban | nih.govnih.govmedscape.com |

| Sulfation of hydroxylated O-demethyl apixaban | Sulfotransferases | O-demethyl apixaban sulfate | nih.govnih.gov |

Forced degradation studies are essential for understanding the intrinsic stability of a drug and for identifying potential degradation products that could form under various stress conditions. rsc.orgresearchgate.netnih.govoup.com For Apixaban, stress testing has been performed under hydrolytic (acidic, basic), oxidative, thermal, and photolytic conditions. rsc.orgnih.govijpar.comjmpas.com

Research indicates that Apixaban is susceptible to degradation under acidic and basic hydrolytic conditions, leading to the formation of several degradation products. rsc.orgresearchgate.netnih.govoup.com The primary sites of hydrolysis appear to be the oxopiperidine and tetrahydro-oxo-pyridine moieties. rsc.orgresearchgate.net However, the available literature from these stress tests does not explicitly identify this compound as a major degradation product under these specific abiotic stress conditions. Studies have shown Apixaban to be relatively stable under photolytic, thermolytic, and oxidative stress. rsc.orgresearchgate.net

Table 2: Summary of Apixaban Forced Degradation Studies

| Stress Condition | Observed Degradation of Apixaban | Explicit Formation of Impurity 28 Noted | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Significant Degradation | No | rsc.orgresearchgate.netnih.gov |

| Basic Hydrolysis | Significant Degradation | No | rsc.orgresearchgate.netnih.gov |

| Oxidative (e.g., H₂O₂) | Stable | No | rsc.orgresearchgate.net |

| Thermal | Stable | No | rsc.orgresearchgate.netnih.gov |

| Photolytic | Stable | No | rsc.orgresearchgate.netnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of Apixaban Impurity 28

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental to separating Impurity 28 from the Apixaban (B1684502) active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of impurities in Apixaban. Various reversed-phase (RP-HPLC) methods have been developed to ensure the sensitive and specific detection of process-related and degradation impurities, including those analogous to Impurity 28. ijpsr.com

A common approach involves using a C18 column, which provides effective separation. researchgate.netmdpi.com For instance, one validated method employs a Puratis C18 column (250 × 4.6mm, 5µm) with a gradient elution program. researchgate.netglobalresearchonline.net The mobile phase typically consists of an aqueous component, such as water with 0.1% trifluoroacetic acid (TFA), and an organic modifier like acetonitrile (B52724). researchgate.netglobalresearchonline.net Detection is commonly performed using a photodiode array (PDA) detector at wavelengths such as 225 nm or 280 nm, where both Apixaban and its impurities exhibit significant absorbance. researchgate.netglobalresearchonline.netscirp.org

To enhance separation efficiency and reduce runtime, methods utilizing core-shell column technology have been introduced. scirp.orgscirp.org One such method uses a Sigma-Aldrich Ascentis Express® C18 column (100 mm × 4.6 mm, 2.7 µ) with a phosphate (B84403) buffer and acetonitrile as the mobile phases in a gradient program. ijpsr.comscirp.org This approach has proven effective in separating up to nine different process-related impurities within a 40-minute runtime, demonstrating high specificity and sensitivity. ijpsr.comscirp.org

Interactive Data Table: Example HPLC Method Parameters for Apixaban Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Puratis C18 (250 × 4.6mm, 5µm) researchgate.netglobalresearchonline.net | Ascentis Express® C18 (100 mm × 4.6 mm, 2.7 µ) ijpsr.comscirp.org |

| Mobile Phase A | 0.1% TFA in Water researchgate.netglobalresearchonline.net | Phosphate Buffer ijpsr.comscirp.org |

| Mobile Phase B | Acetonitrile researchgate.netglobalresearchonline.net | Acetonitrile ijpsr.comscirp.org |

| Detection | 280 nm researchgate.netglobalresearchonline.net | 225 nm ijpsr.comscirp.org |

| Column Temp. | 25°C researchgate.netglobalresearchonline.net | 35°C ijpsr.comscirp.org |

| Flow Rate | Not Specified | 1.0 mL/min (Implied) |

| Runtime | Not Specified | 40 minutes ijpsr.comscirp.org |

For definitive identification and highly sensitive quantification of impurities like Impurity 28, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique. While HPLC-UV is suitable for routine quantification, LC-MS/MS provides the mass-to-charge ratio (m/z) of the impurity, which is critical for structural confirmation. google.comgoogle.com

LC-MS/MS methods are particularly valuable for identifying unknown degradation products formed during stress testing. oup.comnih.gov In the analysis of Apixaban and its impurities, LC-MS/MS can detect and identify compounds even at trace levels. For instance, methods have been developed to detect dimer impurities by identifying their specific [M+1]+ peaks at 751 or 767 amu. google.comgoogle.com This high level of selectivity and sensitivity is essential for pharmacokinetic studies and for ensuring that all potential impurities are accounted for. researchgate.net

The coupling of LC with tandem mass spectrometry allows for fragmentation studies (MS/MS), which helps in elucidating the structure of novel impurities by comparing their fragmentation patterns to that of the parent drug, Apixaban. researchgate.netresearchgate.net

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities. mdpi.com The development of a robust SIAM is a regulatory requirement and is crucial for assessing the stability of Apixaban.

The development process involves subjecting Apixaban to forced degradation under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress. scirp.orgscirp.orginnovareacademics.in The goal is to generate potential degradation products and ensure that the analytical method can separate these newly formed peaks from the main Apixaban peak and other known impurities. mdpi.comscirp.org For example, studies have shown that Apixaban is susceptible to degradation under acid and base hydrolysis. oup.comnih.gov A successful stability-indicating method must be able to resolve all significant degradation products, including any that might be structurally similar to Impurity 28. scirp.orgscirp.org

Validation of the SIAM is performed according to International Council for Harmonisation (ICH) guidelines, confirming its specificity, linearity, accuracy, precision, and robustness. scirp.orginnovareacademics.in This ensures the method is reliable for its intended use in quality control and stability studies. ijpsr.comresearchpublish.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatography separates impurities, spectroscopic and spectrometric techniques are indispensable for elucidating their precise chemical structures. For a novel or uncharacterized impurity, isolation followed by structural analysis is a critical step. oup.comnih.gov

Preparative HPLC is often used to isolate a sufficient quantity of the impurity of interest, such as Impurity 28. oup.comnih.gov Once isolated, a combination of techniques is employed for structural confirmation. Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the exact mass and molecular formula of the impurity. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is then used to map the complete chemical structure. oup.comnih.govnih.gov By analyzing the chemical shifts, coupling constants, and other spectral data, scientists can piece together the molecular architecture, confirming the identity of the impurity as 6-(4-(3-Hydroxy-2-oxopiperidin-1-yl)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. cleanchemlab.comnih.gov Fourier-Transform Infrared (FT-IR) spectroscopy can also be used to identify the functional groups present in the molecule. nih.gov This comprehensive spectral data is essential for creating a well-characterized reference standard for Impurity 28. oup.comnih.govnih.gov

Application of Analytical Quality by Design (AQbD) Principles in Impurity Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. x-mol.netqjmhs.com It aims to build quality into the method from the outset, ensuring it is robust and fit for purpose throughout its lifecycle. qjmhs.com The application of AQbD is increasingly important for developing methods to control impurities like Apixaban Impurity 28. x-mol.netresearchgate.net

The AQbD process begins with defining the Analytical Target Profile (ATP), which outlines the method's objectives, such as the need to accurately quantify Impurity 28 at a specific reporting threshold. This is followed by a risk assessment to identify Critical Method Parameters (CMPs) that could impact the method's performance. x-mol.netresearchgate.net For an HPLC method, CMPs might include mobile phase composition, pH, column temperature, and flow rate. x-mol.net

Design of Experiments (DoE) is then used to systematically study the effects of these CMPs on the method's responses (e.g., peak resolution, tailing factor). nih.govresearchgate.net This statistical approach allows for the definition of a Method Operable Design Region (MODR), which is a multidimensional space where the method is known to perform robustly. researchgate.net By developing a method for Apixaban impurities using AQbD, the result is a well-understood, robust, and validated analytical procedure that provides assured separation and quantification of all significant impurities, including Impurity 28. x-mol.netnih.gov

Method Validation Protocols for this compound Analysis

Once an analytical method for this compound is developed, it must be rigorously validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for routine use. researchgate.netglobalresearchonline.netinnovareacademics.in The validation protocol assesses several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. scirp.orginnovareacademics.in This is demonstrated through forced degradation studies and by showing that the peak for Impurity 28 is well-resolved from all other peaks. scirp.org

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netx-mol.net This is typically evaluated by analyzing a series of solutions of Impurity 28 at different concentrations and demonstrating a high correlation coefficient (r > 0.99). researchgate.netglobalresearchonline.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netx-mol.net It is assessed by spiking a placebo or the drug product with known amounts of Impurity 28 at different concentration levels and calculating the percentage recovery. globalresearchonline.net Recovery is often expected to be within 98-102%. innovareacademics.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), with acceptance criteria typically set as a relative standard deviation (RSD) of not more than 5-10%, depending on the concentration level. globalresearchonline.netx-mol.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. nih.govx-mol.net For impurities, these limits must be low enough to meet regulatory reporting thresholds. researchgate.netscirp.org For example, validated methods for Apixaban impurities have achieved LOQ values as low as 0.002% to 0.015% relative to the API concentration. scirp.orgresearchpublish.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netresearchpublish.com

Interactive Data Table: Typical Validation Parameters for Apixaban Impurity Methods

| Validation Parameter | Typical Finding/Acceptance Criterion | Source(s) |

|---|---|---|

| Linearity (Correlation Coefficient) | r > 0.99 or 0.999 | researchgate.netglobalresearchonline.netx-mol.net |

| Accuracy (% Recovery) | 94.2% to 108.5% | researchgate.netglobalresearchonline.net |

| Precision (%RSD) | < 5.0% or < 10% | globalresearchonline.netx-mol.net |

| LOD (% vs. API) | 0.001% - 0.038% | scirp.orgresearchpublish.com |

| LOQ (% vs. API) | 0.002% - 0.015% | scirp.orgresearchpublish.com |

Impurity Profiling and Quality Control Strategies for Apixaban Impurity 28

Comprehensive Impurity Profiling Studies in Apixaban (B1684502) Formulations

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities present in a drug substance. daicelpharmastandards.com For Apixaban, this is a crucial step to ensure the final product meets the stringent requirements set by regulatory authorities. venkatasailifesciences.com Comprehensive studies are conducted using a variety of analytical techniques, with high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), being a primary tool for separating and quantifying impurities. globalresearchonline.netresearchgate.net

Forced degradation, or stress testing, is a cornerstone of these profiling studies. oup.com Apixaban is intentionally subjected to harsh conditions—such as acidic and basic hydrolysis, oxidation, heat, and photolysis—to induce the formation of degradation products. nih.govnih.gov This helps to establish the degradation pathways and demonstrates the stability-indicating nature of the analytical methods developed. nih.govnih.gov For instance, studies have shown that Apixaban is susceptible to degradation under acidic and basic conditions, leading to the formation of various degradation products. oup.comnih.gov The data gathered from these studies allows for the development of robust, stability-indicating analytical methods capable of separating the API from all its known and potential degradation impurities, including Apixaban Impurity 28. globalresearchonline.netresearchgate.net

The development of these analytical methods is meticulous. Key parameters are optimized to achieve effective separation and sensitivity, as detailed in the table below. globalresearchonline.netresearchgate.net

| Parameter | Details | Purpose |

| Chromatographic Column | Typically a C18 stationary phase (e.g., Puratis C18, 250 × 4.6mm, 5µm). globalresearchonline.net | To achieve efficient and reproducible separation of Apixaban and its impurities. globalresearchonline.net |

| Mobile Phase | A gradient program often involving an aqueous phase (e.g., 0.1% Trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile). globalresearchonline.net | To elute compounds with varying polarities at different times, enabling their separation. globalresearchonline.net |

| Detection Wavelength | Commonly set at 280 nm using a UV detector. globalresearchonline.net | This wavelength provides a good detector response for both Apixaban and its related impurities. globalresearchonline.net |

| Flow Rate | Typically maintained around 1.0 ml/min. innovareacademics.in | To ensure optimal separation and peak shape within a reasonable run time. |

| Column Temperature | Maintained at a constant temperature, for example, 25°C or 35°C. globalresearchonline.netresearchgate.net | To ensure the reproducibility of retention times. |

Method validation is performed according to International Council for Harmonisation (ICH) guidelines, demonstrating the method's precision, accuracy, linearity, and robustness for quantifying impurities. globalresearchonline.netresearchgate.net This ensures the reliability of the data used for quality control of Apixaban. researchgate.net

Identification and Structural Elucidation of Unknown Apixaban-Related Impurities

When an unknown impurity is detected during profiling studies, its identification and structural elucidation become a priority. nih.gov This process is essential for understanding the impurity's potential impact and for developing strategies to control it. google.comgoogle.com The first step is typically the isolation of the impurity in a pure form, often achieved using preparative HPLC. nih.govresearchgate.net

Once isolated, a suite of spectroscopic techniques is employed to determine the chemical structure. globalresearchonline.net For Apixaban-related impurities, including this compound, the following methods are instrumental:

Mass Spectrometry (MS): This technique provides the molecular weight and molecular formula of the impurity. grace.com Techniques like electrospray ionization mass spectrometry (ESI-MS) are used to confirm the mass-to-charge ratio (m/z) of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for providing detailed information about the arrangement of atoms within the molecule, which is crucial for piecing together its exact structure. nih.govgrace.com

Infrared (IR) Spectroscopy: FT-IR analysis helps to identify the functional groups present in the impurity molecule. nih.gov

Based on data from these analytical techniques, the chemical structure of this compound has been identified as 6-(4-(3-Hydroxy-2-oxopiperidin-1-yl)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. cleanchemlab.comaquigenbio.comveeprho.com This systematic approach ensures that any new or unknown impurities that arise during the manufacturing process or stability studies of Apixaban can be thoroughly characterized. researchgate.net

Assessment of Potential Genotoxic Impurities, including this compound

Genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA, which may lead to carcinogenic effects. magtechjournal.com Regulatory bodies like the FDA and EMA require strict control of such impurities in pharmaceutical products, often at parts-per-million (ppm) levels. researchgate.netresearchgate.net Therefore, a critical part of Apixaban's quality control involves the assessment of its process-related and degradation impurities for potential genotoxicity. magtechjournal.com

The assessment follows guidelines such as the ICH M7, which outlines a framework for identifying, categorizing, and controlling DNA reactive impurities. magtechjournal.com The process typically involves:

In Silico Analysis: Computational toxicology software is used to predict the genotoxic potential of an impurity based on its chemical structure (Quantitative Structure-Activity Relationship or QSAR). researchgate.net

Ames Test: If an impurity is flagged as potentially genotoxic by in silico models, a bacterial reverse mutation assay (Ames test) is often conducted to assess its mutagenic activity.

Further Toxicological Studies: Depending on the results and the level of the impurity, further in vivo studies may be required to fully characterize the risk. fda.gov

Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing Processes

Controlling impurities in the final API is a multifaceted endeavor that begins early in the process development and continues through to commercial manufacturing. grace.com The goal is to minimize impurities to acceptable levels, ensuring consistent product quality. grace.com Key strategies for controlling impurities like this compound include:

Process Optimization and Understanding: A deep understanding of the synthetic route is fundamental. google.comgoogle.com By identifying how and why an impurity is formed, process parameters (e.g., temperature, reaction time, pH, solvent choice) can be optimized to minimize its generation. grace.com For example, if an impurity results from an overheated reaction, that temperature becomes a critical process parameter to be strictly controlled. grace.com

Quality by Design (QbD): This is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. grace.comresearchgate.net By applying QbD principles, manufacturers can identify critical quality attributes (CQAs) of the API, including the levels of specific impurities, and establish a robust manufacturing process designed to consistently meet those targets. grace.com

Control of Starting Materials and Intermediates: Impurities can be carried over from raw materials or intermediates used in the synthesis. grace.com Therefore, stringent specifications and analytical testing for starting materials are essential to prevent the introduction of impurities into the process. grace.com

Purification Techniques: Developing effective purification steps is crucial for removing impurities that are formed. This can involve techniques like recrystallization or chromatography to ensure the final API meets the required purity specifications.

Regulatory Compliance: All control strategies are guided by regulatory requirements, such as the ICH guidelines. researchgate.net A comprehensive control strategy, supported by robust analytical data and process understanding, is established to ensure that all impurities, including potential genotoxic ones, are controlled at safe levels in the final drug product. magtechjournal.com

By integrating these strategies, pharmaceutical manufacturers can effectively manage the impurity profile of Apixaban, ensuring a high-quality and safe medication for patients. grace.comgrace.com

Role of Certificates of Analysis (CoA) and Comprehensive Analytical Data in Regulatory Submissions

A Certificate of Analysis (CoA) is a critical document that accompanies a reference standard, providing a comprehensive summary of its characterization and purity. venkatasailifesciences.comsynzeal.comcleanchemlab.com For this compound, the CoA would include its chemical name, CAS number, molecular formula, and molecular weight. cleanchemlab.compharmaffiliates.com

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | 6-(4-(3-Hydroxy-2-oxopiperidin-1-yl)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | cleanchemlab.com |

| CAS Number | 2208275-54-9 | cleanchemlab.comchemicalbook.com |

| Molecular Formula | C25H25N5O5 | cleanchemlab.compharmaffiliates.com |

| Molecular Weight | 475.5 | cleanchemlab.compharmaffiliates.com |

This comprehensive analytical data is a cornerstone of regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA). venkatasailifesciences.comdrugpatentwatch.comthefdagroup.com It provides the necessary evidence that the manufacturer has adequate control over the manufacturing process and can consistently produce a high-quality API. researchgate.net The data included in a CoA, such as spectral data and purity analysis, demonstrates the identity and purity of the reference standard, which is then used to validate the analytical methods for routine quality control. cleanchemlab.comagnitio.co.in

Quality Control (QC) Applications for Abbreviated New Drug Applications (ANDA) and Commercial Production

This compound reference standards are essential for the quality control (QC) of apixaban in both the development of generic drugs and commercial production. cleanchemlab.comclearsynth.comcleanchemlab.comclearsynth.com Manufacturers of generic apixaban must submit an Abbreviated New Drug Application (ANDA) to the FDA. drugpatentwatch.comthefdagroup.comdrugpatentwatch.com A key component of the ANDA is the demonstration of bioequivalence to the reference listed drug, which includes a thorough analysis of the impurity profile. nih.gov

The ANDA submission must contain detailed information on the analytical methods used to control impurities, and these methods must be validated. researchgate.net this compound reference standards are used in this validation process to ensure the accuracy and reliability of the methods. synzeal.comcleanchemlab.comclearsynth.comclearsynth.com

During commercial production, these reference standards are used for routine QC testing of batches of apixaban to ensure that the levels of Impurity 28 remain within the approved specifications. synzeal.comcleanchemlab.comclearsynth.comcleanchemlab.com This ongoing monitoring is crucial for maintaining the quality and safety of the final drug product. venkatasailifesciences.com

Table 2: Applications of this compound Reference Standard

| Application | Description | Source |

| Analytical Method Development | Used to develop methods for detecting and quantifying the impurity. | synzeal.comcleanchemlab.comclearsynth.comclearsynth.com |

| Method Validation (AMV) | Essential for validating the accuracy and precision of analytical methods. | synzeal.comcleanchemlab.comclearsynth.comcleanchemlab.com |

| ANDA Submissions | Required for demonstrating control over impurities in generic drug applications. | venkatasailifesciences.comcleanchemlab.comclearsynth.comcleanchemlab.com |

| Commercial Production QC | Used for routine testing of apixaban batches to ensure quality. | synzeal.comcleanchemlab.comclearsynth.comcleanchemlab.com |

Chemical Compound Names

Conclusion

The study and control of impurities such as Apixaban (B1684502) Impurity 28 are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Through a combination of advanced analytical techniques for detection and characterization, a thorough understanding of formation pathways, and the implementation of robust control strategies guided by international regulatory standards, the pharmaceutical industry works to minimize the risks associated with such impurities. The focus on a specific compound like Apixaban Impurity 28 highlights the detailed scientific and regulatory scrutiny applied to every component of a medicinal product.

Emerging Research Directions in Apixaban Impurity 28 Science

Development of Novel High-Throughput Analytical Platforms for Impurity Detection

The detection and quantification of pharmaceutical impurities necessitate robust and efficient analytical methods. The industry's evolution towards Quality by Design (QbD) principles encourages the development of proactive, systematic analytical approaches over reactive troubleshooting. researchgate.netmdpi.com Research is actively pushing beyond traditional High-Performance Liquid Chromatography (HPLC) to faster and more sensitive platforms for analyzing Apixaban (B1684502) and its impurities.

Ultra-High Performance Liquid Chromatography (UHPLC) is a key area of development, offering significant reductions in analysis time, which is crucial for in-process control (IPC) during synthesis. mdpi.com By using columns with sub-2 µm particles, the analysis of reaction mixtures containing Apixaban and its intermediates can be completed in minutes, a substantial improvement over conventional HPLC methods that can take 40 minutes or longer. mdpi.comresearchgate.net These UHPLC methods are often developed using multifactorial optimization software to model parameters like gradient time, temperature, and pH, ensuring a robust and efficient separation process. mdpi.com

Another emerging platform is Capillary Zone Electrophoresis (CZE), which is being explored as a greener alternative to liquid chromatography. researchgate.netmdpi.com CZE methods offer the advantage of using fewer organic solvents, thereby reducing waste and environmental impact. mdpi.com For Apixaban, a CZE method has been developed using a sodium borate (B1201080) electrolyte system, demonstrating linearity, precision, and accuracy in line with ICH guidelines. researchgate.netmdpi.com

The primary analytical techniques for Apixaban and its impurities are summarized below.

| Technique | Typical Column/System | Common Detector | Key Advantages | Reference |

| RP-HPLC | C18 or Phenyl Columns (e.g., 250 mm x 4.6 mm, 5 µm) | UV, Photodiode Array (PDA), Mass Spectrometry (MS) | Robust, reliable, well-established for impurity profiling. | researchgate.netglobalresearchonline.net |

| UPLC/UHPLC | Sub-2 µm particle columns (e.g., 50 mm x 2.1 mm) | PDA, MS | Significantly faster analysis times, suitable for high-throughput and in-process control. | mdpi.comresearchgate.net |

| CZE | Fused Silica Capillary | UV | Eco-friendly (less solvent), low-cost analysis. | researchgate.netmdpi.com |

These high-throughput methods are essential for efficiently screening batches of Apixaban for the presence of impurities like Impurity 28, ensuring the final drug product meets stringent quality standards. globalresearchonline.netclearsynth.com

In-Depth Mechanistic Studies of Impurity Formation Pathways

Understanding how Apixaban Impurity 28 forms is fundamental to controlling its presence in the final active pharmaceutical ingredient (API). Impurities in pharmaceuticals can arise from various sources, including the synthesis process, degradation of the API, or interactions with excipients. Research into formation pathways often involves stress testing and the analysis of reaction intermediates.

Process-related impurities are a primary focus. A newly identified process-related impurity, 1-(4-aminophenyl)-3-morpholinopiperidin-2-one, was found to be generated during the synthesis of an Apixaban intermediate. researchgate.net This suggests that side reactions or incomplete conversions at specific steps are critical junctures for impurity generation. Patents describing the synthesis of Apixaban often reveal potential impurity sources; for example, certain synthetic routes can lead to the formation of high molecular weight dimer impurities. google.com

Degradation studies, where Apixaban is subjected to harsh conditions (acidic, basic, oxidative, photolytic, and thermal), help to identify potential degradants. mdpi.com While Apixaban has been found to be relatively stable under several stress conditions, understanding its degradation profile is crucial. globalresearchonline.net Apixaban is primarily metabolized by the CYP3A4 enzyme, with a significant portion excreted as O-demethyl apixaban sulfate, indicating that metabolic pathways can also be a source of related substances. manasalifesciences.com

A Chinese patent discloses a new process impurity, named "impurity J," which was identified through in-depth research into the Apixaban synthesis process. google.com The structure of this new compound was confirmed using high-resolution mass spectrometry and nuclear magnetic resonance, and a specific synthesis method for it was designed to be used as a reference standard. google.com This highlights the ongoing effort to discover and characterize previously unknown impurities that may arise from specific manufacturing routes.

Computational Chemistry and Predictive Modeling of Impurity Profiles

Computational chemistry and predictive modeling are becoming indispensable tools in modern drug development, offering a way to anticipate and manage impurity profiles before they become a manufacturing issue. nih.gov These in silico methods can accelerate development and reduce the need for extensive experimental work. musechem.comportonpharma.com

The Quality by Design (QbD) framework heavily relies on predictive models. mdpi.com For analytical method development, software like DryLab can model retention behavior under various chromatographic conditions (pH, temperature, gradient), allowing for the creation of robust UHPLC methods with minimal experimentation. mdpi.com This approach helps to define a "design space" where the method is guaranteed to perform optimally, ensuring reliable detection of impurities like Impurity 28.

| Computational Approach | Application in Impurity Profiling | Key Benefit | Reference |

| Quality by Design (QbD) Modeling | Optimization of analytical methods (HPLC/UHPLC) to ensure robust separation of API from impurities. | Reduces experimental workload; creates highly reliable analytical methods. | researchgate.netmdpi.com |

| CADD/AIDD | Prediction of potential impurities based on reaction pathways and molecular structures. | Proactively identifies and mitigates impurity risks in the synthesis design phase. | musechem.com |

| Crystallization Modeling | In silico screening of solvents to optimize the purge of impurities during recrystallization. | Enhances purification efficiency and API purity. | portonpharma.com |

These computational tools represent a shift towards a more predictive and controlled approach to pharmaceutical manufacturing, aiming to build quality into the process from the very beginning.

Green Chemistry Approaches to Impurity Mitigation and Control

The principles of green chemistry are increasingly influencing the pharmaceutical industry, aiming to reduce environmental impact by minimizing waste, using less hazardous solvents, and improving energy efficiency. mdpi.com These principles are being applied to both the synthesis of Apixaban and the analytical methods used for its quality control, which in turn helps in mitigating and controlling impurities.

In synthesis, green approaches focus on developing reaction pathways that are not only efficient but also environmentally benign. This can involve using less toxic reagents, reducing the number of synthesis steps, or employing catalytic reactions that generate less waste. google.com For instance, one patented method for preparing an Apixaban intermediate uses an acid-amine condensation followed by cyclization-elimination, highlighting a streamlined process that can lead to higher yields and purity. google.com By optimizing reactions to prevent the formation of byproducts like Impurity 28, the need for extensive and solvent-heavy purification steps is reduced.

In the analytical realm, the development of eco-friendly methods is a key goal. As mentioned, Capillary Zone Electrophoresis (CZE) is a prime example of a green analytical technique because it significantly reduces the consumption of organic solvents compared to traditional HPLC. mdpi.com The evaluation of analytical methods using metrics like the Green Analytical Procedure Index (GAPI) and the Analytical GREEnness Metric (AGREE) is becoming more common to quantify their environmental footprint. researchgate.net The CZE method developed for Apixaban aligns with green chemistry principles, offering a sustainable option for routine quality control analysis. researchgate.netmdpi.com

Compound Names

| Name | Type |

| Apixaban | Active Pharmaceutical Ingredient |

| This compound | Impurity |

| 6-(4-(3-Hydroxy-2-oxopiperidin-1-yl)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | Chemical Name for this compound |

| O-demethyl apixaban sulfate | Metabolite/Impurity |

| 1-(4-aminophenyl)-3-morpholinopiperidin-2-one | Process-Related Impurity |

| Sodium Borate | Reagent |

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying Apixaban Impurity 28 in drug formulations?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been validated for separating Apixaban impurities, including Impurity 28, from the parent drug and degradation products. Key parameters include:

- Column : C18 column (250 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient elution with phosphate buffer (pH 3.0) and acetonitrile.

- Linearity : 4.30–45.00 µg/mL (r = 0.9994) for apixaban and its impurities.

- Precision : RSD ≤ 1.10% for repeatability and intermediate precision.

- Recovery : Average recovery of 99.93% (RSD 0.30%) . For higher sensitivity, HPLC-MS/MS methods with electrospray ionization (ESI) can detect trace levels of Impurity 28, particularly in studies requiring genotoxicity assessment .

Q. How can researchers ensure the identity and purity of this compound during synthesis?

- Structural confirmation : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to verify the molecular structure.

- Purity assessment : Employ HPLC with photodiode array (PDA) detection to achieve ≥98% purity (RSD ≤ 1.0%).

- Reference standards : Source pharmacopeial-grade standards (e.g., USP or EP) for method validation and cross-comparison .

Advanced Research Questions

Q. What experimental design is optimal for stress testing this compound under forced degradation conditions?

- Degradation conditions : Expose Impurity 28 to acid (0.1 M HCl, 70°C), base (0.1 M NaOH, 70°C), oxidative (3% H₂O₂), photolytic (ICH Q1B guidelines), and thermal (80°C) stress.

- Analytical monitoring : Use stability-indicating HPLC-MS/MS to track degradation products and quantify residual Impurity 28.

- Kinetic analysis : Plot degradation curves to calculate rate constants and half-lives, providing insights into degradation pathways .

Q. How does the presence of this compound influence the pharmacokinetic (PK) profile of the parent drug?

While direct data on Impurity 28 are limited, studies on apixaban show:

- Dose proportionality : Linear PK up to 10 mg; non-linear at higher doses due to dissolution limits.

- Half-life : ~12 hours, with steady-state achieved by day 3 during twice-daily dosing.

- Renal clearance : ~1.2 L/hour, suggesting potential renal excretion pathways for Impurity 28. Design crossover studies in animal models to compare PK parameters (Cmax, AUC) of apixaban with and without spiked Impurity 28 .

Q. What mechanistic insights exist for the formation of this compound during synthesis?

- Hypothesized pathway : Impurity 28 may form via incomplete ring closure or residual intermediates during the synthesis of apixaban’s morpholine or pyridone moieties.

- Mitigation strategies : Optimize reaction time, temperature, and catalyst ratios using design of experiments (DoE) to minimize impurity formation.

- Process analytical technology (PAT) : Implement real-time monitoring with inline spectroscopy to detect early-stage impurity formation .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in impurity quantification across different analytical platforms?

- Inter-laboratory studies : Compare results from HPLC (UV detection) and LC-MS/MS (mass detection) to identify systematic biases.

- Calibration harmonization : Use shared reference standards and validate methods against ICH Q2(R1) guidelines.

- Matrix effects : For LC-MS/MS, assess ion suppression/enhancement using post-column infusion experiments .

Methodological Tables

Q. Table 1. Key Validation Parameters for HPLC Detection of this compound

| Parameter | Value/Range | Reference |

|---|---|---|

| Linearity (r) | 0.9994 | |

| Precision (RSD) | ≤1.10% | |

| LOD/LOQ | 0.005 µg/mL / 0.015 µg/mL | |

| Recovery (%) | 99.93 ± 0.30 |

Q. Table 2. Forced Degradation Conditions for Stability Studies

| Condition | Parameters | Degradation Products Identified |

|---|---|---|

| Acid hydrolysis | 0.1 M HCl, 70°C, 24 hours | Oxidative byproducts |

| Oxidative stress | 3% H₂O₂, 25°C, 6 hours | Hydroperoxides |

| Photolysis | 1.2 million lux·hours | Isomerization products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.